molecular formula C14H24O2 B12584058 5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one CAS No. 647024-58-6

5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one

Cat. No.: B12584058
CAS No.: 647024-58-6
M. Wt: 224.34 g/mol
InChI Key: RERWWGFLTBPVOU-UHFFFAOYSA-N
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Description

5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one is an organic compound with the molecular formula C14H24O2 This compound is characterized by its unique structure, which includes a methoxy group and multiple methyl groups attached to a nonadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,3,6,8-tetramethylnona-2,5-dien-4-one and methanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the methoxylation process.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one involves its interaction with specific molecular targets and pathways. The methoxy group and the nonadiene backbone play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,8-Tetramethylnona-2,5-dien-4-one: Lacks the methoxy group, which affects its reactivity and applications.

    5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-ol: Contains an alcohol group instead of a ketone, leading to different chemical properties.

Uniqueness

5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.

Properties

CAS No.

647024-58-6

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

5-methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one

InChI

InChI=1S/C14H24O2/c1-9(2)8-11(5)14(16-7)13(15)12(6)10(3)4/h9H,8H2,1-7H3

InChI Key

RERWWGFLTBPVOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C(C(=O)C(=C(C)C)C)OC)C

Origin of Product

United States

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